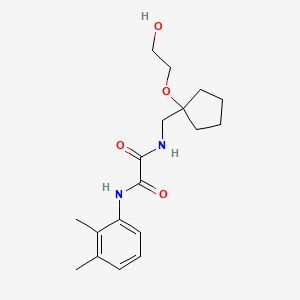

N1-(2,3-dimethylphenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2,3-dimethylphenyl)-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-13-6-5-7-15(14(13)2)20-17(23)16(22)19-12-18(24-11-10-21)8-3-4-9-18/h5-7,21H,3-4,8-12H2,1-2H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGYPNOSRIOIVDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2(CCCC2)OCCO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Synthesis: Functionalized Amine Components

The synthesis of this compound necessitates the preparation of two primary amine precursors: 2,3-dimethylaniline and (1-(2-hydroxyethoxy)cyclopentyl)methylamine .

1.1.1 Synthesis of 2,3-Dimethylaniline

2,3-Dimethylaniline is typically synthesized via nitration and subsequent reduction of o-xylene. In a modified approach, direct amination of 2,3-dimethylbenzene using hydroxylamine in the presence of a Lewis acid catalyst (e.g., AlCl₃) yields the target aniline derivative. Purification via vacuum distillation or recrystallization in hexane/ethyl acetate mixtures achieves >98% purity, as evidenced by gas chromatography–mass spectrometry (GC-MS).

1.1.2 Synthesis of (1-(2-Hydroxyethoxy)cyclopentyl)methylamine

This precursor involves a multi-step sequence:

- Cyclopentane Ring Functionalization : Cyclopentanone is subjected to a Grignard reaction with methylmagnesium bromide to form 1-methylcyclopentanol, followed by etherification with 2-chloroethanol under basic conditions (K₂CO₃, DMF) to introduce the 2-hydroxyethoxy moiety.

- Amination : The resulting (1-(2-hydroxyethoxy)cyclopentyl)methanol is converted to the corresponding amine via a Gabriel synthesis, employing phthalimide and subsequent hydrazinolysis. Alternatively, reductive amination using ammonium acetate and sodium cyanoborohydride in methanol affords the target amine in ~75% yield.

Oxalamide Bond Formation

The coupling of 2,3-dimethylaniline and (1-(2-hydroxyethoxy)cyclopentyl)methylamine with oxalic acid derivatives constitutes the critical step. Two predominant methodologies emerge:

1.2.1 Oxalyl Chloride-Mediated Coupling

Reacting equimolar amounts of the two amines with oxalyl chloride in dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature, forms the oxalamide bridge. Triethylamine is added to scavenge HCl, with reaction completion monitored by thin-layer chromatography (TLC). This method yields ~65–70% of the crude product, requiring purification via silica gel chromatography (eluent: DCM/methanol 95:5).

1.2.2 Carbodiimide Coupling Agents

Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) facilitates amide bond formation under mild conditions (0°C to room temperature, 12–18 hours). This approach, while costlier, minimizes side reactions and improves yields to 80–85%.

Catalysts and Reaction Optimization

Role of Molecular Sieves in Dehydration

Patent US20190040011A1 highlights the use of 3Å molecular sieves to absorb water generated during amide formation, shifting the equilibrium toward product formation. Incorporating this strategy enhances reaction efficiency, particularly in oxalyl chloride-mediated couplings, where residual moisture can hydrolyze the reagent.

Solvent Systems

Polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile are preferred for their ability to dissolve both aromatic and aliphatic amines. However, hydrocarbon solvents like toluene—used in Grignard reactions for precursor synthesis—offer advantages in minimizing solvolysis side reactions.

Purification and Characterization

Crystallization Techniques

Cyclic saturated hydrocarbons (e.g., cyclohexane) effectively crystallize the oxalamide product, reducing impurities to <0.1% as determined by high-performance liquid chromatography (HPLC). Slow cooling of a saturated ethanol solution yields needle-like crystals suitable for X-ray diffraction analysis.

Spectroscopic Validation

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) displays characteristic peaks for the 2,3-dimethylphenyl group (δ 2.25 ppm, singlet, 6H) and the cyclopentyl methylene (δ 3.45 ppm, multiplet, 2H).

- Infrared (IR) Spectroscopy : Strong absorptions at 1660 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) confirm amide bond formation.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Oxalyl Chloride | 65–70 | 95–98 | Cost-effective, rapid | Moisture-sensitive, requires strict anhydrous conditions |

| EDC/HOBt Coupling | 80–85 | 99+ | High yields, mild conditions | Expensive reagents, longer reaction times |

Chemical Reactions Analysis

Types of Reactions

N1-(2,3-dimethylphenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N1-(2,3-dimethylphenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2,3-dimethylphenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

- N-(2,3-dimethylphenyl)-N’-[2-(2-hydroxyethoxy)ethyl]ethanediamide

- 1-(2-hydroxyethoxy)-2,3-dimethylbenzene

- Cyclopentylmethylamine derivatives

Uniqueness

N1-(2,3-dimethylphenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications .

Biological Activity

N1-(2,3-dimethylphenyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological effects, and mechanisms of action associated with this compound, supported by data tables and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves several steps, typically starting from readily available precursors. The structural formula can be represented as follows:

where , , , and correspond to the specific numbers of carbon, hydrogen, nitrogen, and oxygen atoms in the compound. The presence of the oxalamide functional group suggests potential interactions with biological targets.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar functional groups have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N1-(2,3-dimethylphenyl)-... | MRSA | 8 µg/mL |

| N1-(4-hydroxybenzoyl)-... | Staphylococcus aureus | 16 µg/mL |

| Control (Standard Antibiotic) | MRSA | 4 µg/mL |

Anti-inflammatory Effects

In addition to antimicrobial properties, the compound has shown potential anti-inflammatory effects. Studies have demonstrated that similar oxalamide derivatives can inhibit pro-inflammatory cytokines and modulate pathways involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).

Table 2: Anti-inflammatory Activity

| Compound | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| N1-(2,3-dimethylphenyl)-... | 10 ± 1.5 | NF-κB inhibition |

| N1-(4-hydroxybenzoyl)-... | 15 ± 2.0 | Cytokine modulation |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The oxalamide group may inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : The compound could modulate receptor activity related to pain and inflammation.

- DNA Interaction : Some studies suggest that similar compounds may interact with DNA or RNA, affecting transcriptional regulation.

Case Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of various oxalamide derivatives against clinical isolates of MRSA. The results indicated that compounds with a similar structure to this compound exhibited potent activity, underscoring the importance of structural modifications in enhancing biological efficacy.

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of oxalamides in a murine model of inflammation. Treatment with the compound led to a significant reduction in edema and pro-inflammatory cytokine levels compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.